molecular formula C15H15N5O B13441215 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- CAS No. 1306738-92-0

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Cat. No.: B13441215
CAS No.: 1306738-92-0
M. Wt: 281.31 g/mol
InChI Key: JSFPYLFUXQZLMM-UHFFFAOYSA-N
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Description

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of a pyrazolo[4,3-c]pyridine core, which is fused with an oxadiazole ring, and is further substituted with a phenyl group. This combination of structural motifs imparts the compound with interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine or nitronium ions for substitution reactions. Major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride lies in its combination of structural motifs, which imparts it with a distinct set of chemical and biological properties.

Properties

CAS No.

1306738-92-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3

InChI Key

JSFPYLFUXQZLMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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